5'-Guanylic acid

umami synergy flavor enhancement organoleptic potency

5′-Guanylic acid (guanosine 5′-monophosphate, GMP; CAS 29593-02-0, also indexed as 85-32-5) is a purine ribonucleoside monophosphate composed of guanine, D‑ribose, and a single phosphate group. It occurs naturally in RNA and is commercially produced via enzymatic conversion of xanthylic acid or by fermentation.

Molecular Formula C10H14N5O8P
Molecular Weight 363.22 g/mol
CAS No. 29593-02-0
Cat. No. B10773721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Guanylic acid
CAS29593-02-0
Molecular FormulaC10H14N5O8P
Molecular Weight363.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
InChIKeyRQFCJASXJCIDSX-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water, practically insoluble in ethanol
369 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





5′-Guanylic Acid (CAS 29593-02-0) Procurement Guide for Food-Grade Umami Enhancement and Biochemical Research


5′-Guanylic acid (guanosine 5′-monophosphate, GMP; CAS 29593-02-0, also indexed as 85-32-5) is a purine ribonucleoside monophosphate composed of guanine, D‑ribose, and a single phosphate group [1]. It occurs naturally in RNA and is commercially produced via enzymatic conversion of xanthylic acid or by fermentation [2]. GMP is codified as food additive E 626 and is valued for its strong synergistic umami‑enhancing effect with monosodium glutamate, as well as for its role as a nucleotide standard in biochemical and analytical workflows.

Why 5′-Guanylic Acid Cannot Be Interchanged with 5′-Inosinic Acid or Other Nucleotides in Umami Formulations and Analytical Standards


Although 5′-inosinic acid (IMP) and 5′-guanylic acid are both 5′-ribonucleotides that synergise with MSG, their taste potency, sensory character, hydrolytic stability, and spectral properties differ substantially. Blind replacement of GMP by IMP can alter the temporal profile and mouthfeel of a food product, reduce umami intensity by more than half, or compromise the accuracy of HPLC‑based nucleotide quantification where GMP serves as a distinct retention‑time and absorbance‑wavelength standard [1][2]. These quantitative distinctions make informed procurement essential for both industrial seasoning design and analytical method validation.

Quantitative Differentiation of 5′-Guanylic Acid Against Its Closest Analogs


GMP Delivers 2.3‑Fold Higher Synergistic Umami Activity with MSG Than IMP

In controlled organoleptic tests, the flavour‑enhancing activity of GMP·7H₂O in combination with monosodium glutamate was 2.3 times that of an equimolar amount of IMP·7.5H₂O [1][2]. The quantitative relationship between IMP‑MSG mixtures and MSG alone follows y = x + 11.3·t·x², where t is the IMP fraction; GMP shifts this curve to substantially lower nucleotide concentrations for equivalent perceived intensity [1].

umami synergy flavor enhancement organoleptic potency

GMP Taste Threshold Is Half That of IMP (0.0125 vs. 0.025 g/100 mL)

The recognition threshold of disodium 5′-guanylate is 0.0125 g/100 mL, whereas the threshold of disodium 5′-inosinate is 0.025 g/100 mL [1][2]. When the two are mixed in equal proportions, the threshold drops further to 0.0063 g/100 mL, demonstrating synergistic threshold reduction [2].

taste threshold sensory science detection limit

GMP Selectively Enhances Creamy/Fatty Mouthfeel and Aftertaste, Whereas IMP Accents Salty/Sour Front‑Notes

Application studies in Chinese condiment science demonstrate that GMP preferentially intensifies creamy, fatty, and lingering aftertaste sensations while improving food texture. IMP instead boosts initial salty, sour, and spice‑derived flavour notes and can partially replace salt [1].

taste quality mouthfeel modulation flavour differentiation

5′-Guanylic Acid Requires 60‑Hour Acid Reflux for Nucleoside Hydrolysis vs. 40 Hours for 5′-Adenylic Acid

Under identical reflux conditions in formate buffer, complete hydrolysis of 5′-guanylic acid to guanosine requires 60 hours at pH 4.0, while 5′-adenylic acid is fully hydrolysed in only 40 hours at pH 5.0–5.5. The rank order of susceptibility is 5′-adenylic < 5′-guanylic < 5′-cytidylic (70 h) < 5′-uridylic (120 h) [1]. The corresponding nucleoside yields were 83 % for guanosine, 80 % for adenosine, 88 % for uridine, and 54 % for cytidine.

hydrolysis kinetics nucleoside production chemical stability

UV Absorption Maximum of GMP at 256 nm Differentiates It from IMP at 250 nm for Spectrophotometric Identity and Purity Testing

The EU specification for E 626 establishes the absorbance maximum of 5′-guanylic acid at 256 nm (20 mg/L in 0.01 N HCl) [1]. In contrast, 5′-inosinic acid exhibits its maximum at 250 ± 2 nm under the same acidic conditions . Additionally, the ratio A₂₅₀/A₂₆₀ for IMP is 1.55–1.65, a metric not reproduced by GMP.

UV spectroscopy analytical quality control nucleotide identification

High‑Value Application Scenarios Where 5′-Guanylic Acid Outperforms Its Closest Nucleotide Analogs


High‑Potency Umami Seasoning with Reduced Sodium

Because GMP delivers 2.3‑fold greater synergistic activity with MSG than IMP [1] and has a taste threshold of only 0.0125 g/100 mL [2], seasoning manufacturers can formulate products with lower total nucleotide and sodium levels while maintaining perceived umami intensity. This is especially valuable in reduced‑sodium soups, sauces, and snack seasonings.

Rich Mouthfeel and Aftertaste Enhancement in Meat and Dairy Analogues

GMP’s unique ability to amplify creamy and fatty mouthfeel and extend aftertaste [1] makes it the preferred nucleotide for plant‑based meat alternatives, cream‑based soups, and cheese analogues where a lingering, full‑bodied umami is essential. IMP, which accents front‑palate salt/sour notes, cannot replicate this temporal profile.

Analytical Reference Standard for Multi‑Nucleotide HPLC Methods

GMP is a required standard in validated HPLC methods for simultaneous quantification of six 5′-mononucleotides in meat and food matrices [1]. Its distinct retention time and UV absorbance at 256 nm (vs. 250 nm for IMP) ensure unambiguous chromatographic identification and accurate quantification in complex samples.

Controlled Acid Hydrolysis for Guanosine Production

The documented 60‑hour reflux requirement at pH 4.0 for 5′-guanylic acid hydrolysis [1] provides a reproducible, scalable protocol for guanosine synthesis with 83 % yield. This is critical for laboratories and pilot‑scale facilities producing guanosine for nucleoside analogue synthesis or biochemical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Guanylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.